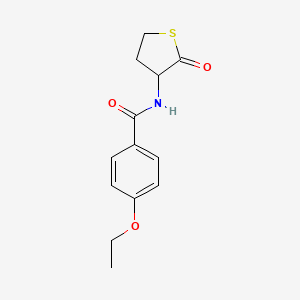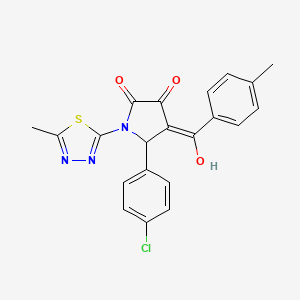
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-etoxi-N-(2-oxo-tiolan-3-il)benzamida es un compuesto orgánico con la fórmula molecular C12H13NO3S. Es un derivado de la benzamida, lo que significa que contiene un anillo de benceno unido a un grupo amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-etoxi-N-(2-oxo-tiolan-3-il)benzamida típicamente implica la condensación del ácido 4-etoxi benzoico con 2-oxo-tiolan-3-ilamina. La reacción se lleva a cabo en condiciones ácidas o básicas, a menudo utilizando un catalizador para facilitar el proceso. Un método común involucra el uso de tierra de diatomita inmovilizada con líquido iónico ácido de Lewis (tierra de diatomita@IL/ZrCl4) bajo irradiación ultrasónica . Este método es eficiente, ecológico y proporciona altos rendimientos.
Métodos de producción industrial
La producción industrial de derivados de benzamida, incluyendo 4-etoxi-N-(2-oxo-tiolan-3-il)benzamida, a menudo involucra rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. La elección de solventes, catalizadores y condiciones de reacción se optimiza para asegurar la alta pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-etoxi-N-(2-oxo-tiolan-3-il)benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de benceno o en el nitrógeno de la amida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) bajo condiciones apropiadas.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-etoxi-N-(2-oxo-tiolan-3-il)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo la inhibición enzimática y las propiedades antimicrobianas.
Medicina: Se explora por sus potenciales efectos terapéuticos, como la actividad antiinflamatoria o anticancerígena.
Mecanismo De Acción
El mecanismo de acción de 4-etoxi-N-(2-oxo-tiolan-3-il)benzamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La estructura del compuesto le permite formar enlaces de hidrógeno y otras interacciones con las moléculas diana, lo que influye en su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
- 4-etoxi-N-(1,3-tiazol-2-il)benzamida
- 2,4-dicloro-N-(1,3-tiazol-2-il)benzamida
- 4-terc-butil-N-(1,3-tiazol-2-il)benzamida
Singularidad
4-etoxi-N-(2-oxo-tiolan-3-il)benzamida es único debido a la presencia del grupo 2-oxo-tiolan-3-il, que imparte propiedades químicas y biológicas distintas. Este grupo puede influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos biológicos, convirtiéndolo en una molécula valiosa para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C13H15NO3S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-17-10-5-3-9(4-6-10)12(15)14-11-7-8-18-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
Clave InChI |
ZXGNMRANGFDLJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)

![3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636772.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
